BenchChemオンラインストアへようこそ!

N-(4-(benzyloxy)benzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Src kinase inhibition SAR antiproliferative activity

N-(4-(benzyloxy)benzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226441-36-6) is a synthetic heterocyclic small molecule featuring a pyrimidin-2-ylamino-thiazole core linked via an acetamide bridge to a 4-benzyloxybenzyl group. Within the broader class of 2-(pyrimidin-2-ylamino)thiazol-4-yl acetamides, structural variations at the terminal amide substituent are known to impact kinase inhibition profiles and antiproliferative activity.

Molecular Formula C23H21N5O2S
Molecular Weight 431.51
CAS No. 1226441-36-6
Cat. No. B2524858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzyloxy)benzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
CAS1226441-36-6
Molecular FormulaC23H21N5O2S
Molecular Weight431.51
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CC3=CSC(=N3)NC4=NC=CC=N4
InChIInChI=1S/C23H21N5O2S/c29-21(13-19-16-31-23(27-19)28-22-24-11-4-12-25-22)26-14-17-7-9-20(10-8-17)30-15-18-5-2-1-3-6-18/h1-12,16H,13-15H2,(H,26,29)(H,24,25,27,28)
InChIKeyVQDBPUGVCWFOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzyloxy)benzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226441-36-6): Procurement-Relevant Structural and Pharmacological Baseline


N-(4-(benzyloxy)benzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide (CAS 1226441-36-6) is a synthetic heterocyclic small molecule featuring a pyrimidin-2-ylamino-thiazole core linked via an acetamide bridge to a 4-benzyloxybenzyl group [1]. Within the broader class of 2-(pyrimidin-2-ylamino)thiazol-4-yl acetamides, structural variations at the terminal amide substituent are known to impact kinase inhibition profiles and antiproliferative activity [2]. However, for this specific compound, no quantitative target engagement, cellular potency, or selectivity data have been reported in peer-reviewed primary literature or authoritative public databases to date.

Why N-(4-(Benzyloxy)benzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide Cannot Be Interchanged with In-Class Acetamide Analogs


Compounds within the pyrimidin-2-ylamino-thiazolyl acetamide class are not interchangeable because relatively minor structural modifications—such as changes to the N-benzyl substituent—have been shown to shift Src kinase GI₅₀ values by over an order of magnitude and to dramatically alter cell-line selectivity profiles [1]. In the closely related thiazolyl N-benzyl-substituted acetamide series, for instance, the unsubstituted N-benzyl derivative 8a displayed c-Src GI₅₀ values of 1.34–2.30 µM, while the 4-fluorobenzyl analog 8b exhibited 64–71% inhibition of BT-20 and CCRF-CEM cell proliferation at 50 µM, with no data reported for the 4-benzyloxybenzyl variant [1]. Without analogous quantitative data for the target compound, assuming functional equivalence to any structurally related analog would be scientifically unfounded and could lead to erroneous conclusions in experimental settings.

Quantitative Differentiation Evidence for CAS 1226441-36-6 Versus Closest Structural Analogs


Kinase Inhibition Profiling: Src Kinase Cellular Activity Gap Between Target Compound and Unsubstituted N-Benzyl Analog 8a

In the most structurally relevant published series, the unsubstituted N-benzyl derivative 8a inhibited c-Src kinase with GI₅₀ values of 1.34 µM (NIH3T3/c-Src527F) and 2.30 µM (SYF/c-Src527F) [1]. A 4-fluorobenzyl analog 8b achieved 64–71% antiproliferative inhibition in BT-20 and CCRF-CEM cells at 50 µM [1]. No Src inhibition data are available for the 4-benzyloxybenzyl-substituted target compound. Whether the benzyloxy oxygen acts as a hydrogen-bond acceptor altering kinase hinge-binding affinity or introduces steric constraints that reshape selectivity remains experimentally undetermined.

Src kinase inhibition SAR antiproliferative activity

Antiproliferative Selectivity: Target Compound vs. 4-Fluorobenzyl Analog 8b in Colon, Breast, and Leukemia Cell Lines

The 4-fluorobenzyl analog 8b showed a distinct cell-line inhibition pattern: 64–71% inhibition in BT-20 (breast) and CCRF-CEM (leukemia) cells at 50 µM, with weaker activity against HT-29 (colon) cells [1]. No corresponding cell-panel data exist for the 4-benzyloxybenzyl target compound. The benzyloxy substituent is sterically bulkier and more electron-rich than fluorine, suggesting potential differences in membrane permeability, intracellular target engagement, and metabolic stability.

cancer cell line panel antiproliferative selectivity fingerprint

CDK2/CDK9 Inhibition Potential: Pharmacophore Comparison with 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors

The 2-anilinopyrimidine-thiazole scaffold has been optimized into potent CDK2 and CDK9 inhibitors with crystallographically confirmed hinge-binding modes [1]. The target compound differs at two pharmacophore positions: the pyrimidine 2-amino group is connected to a thiazole rather than directly to a phenyl ring, and the acetamide side chain replaces the aniline moiety. These structural deviations are predicted to alter the hinge-region hydrogen-bonding pattern and the orientation of the solvent-exposed side chain, thereby affecting CDK isoform selectivity. No CDK inhibition data are published for this compound.

CDK2 CDK9 kinase selectivity ATP-competitive inhibition

Best-Fit Research Application Scenarios for N-(4-(Benzyloxy)benzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide Based on Available Evidence


Kinase Inhibitor Scaffold-Hopping and SAR Expansion

This compound is suitable as a scaffold-hopping probe to investigate how replacement of the phenylacetamide moiety (as in Src inhibitor KX2-391) with a 4-benzyloxybenzyl group affects kinase selectivity and cellular potency. Researchers can benchmark it against published data for unsubstituted (8a) and 4-fluorobenzyl (8b) analogs in Src-transfected cell lines [1].

CDK Inhibitor Chemotype Diversification

Given the established CDK2/CDK9 activity of pyrimidine-thiazole scaffolds, this compound can serve as a structurally distinct starting point for CDK inhibitor library design. Its reversed connectivity (pyrimidin-2-ylamino on thiazole vs. thiazol-5-yl on pyrimidine) may yield novel hinge-binding interactions [2].

Physicochemical Property Benchmarking for CNS Penetration Studies

The 4-benzyloxybenzyl group increases lipophilicity (calculated logP) compared to unsubstituted benzyl or 4-fluorobenzyl analogs. This compound can be used in parallel artificial membrane permeability assays (PAMPA) and brain-plasma ratio studies to assess the impact of benzyloxy substitution on blood-brain barrier penetration relative to published Src inhibitor analogs.

Negative Control Validation in Src Kinase Assays

If synthesized locally or obtained with full analytical characterization, this compound may serve as a negative control in Src kinase assays alongside active analogs like 8a and 8b, provided it demonstrates no or weak Src inhibition. This requires experimental confirmation before use [1].

Quote Request

Request a Quote for N-(4-(benzyloxy)benzyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.